molecular formula C22H27NO5 B12571821 Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- CAS No. 608513-51-5

Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-

Cat. No.: B12571821
CAS No.: 608513-51-5
M. Wt: 385.5 g/mol
InChI Key: CLHUHGGFODFWGQ-UHFFFAOYSA-N
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Description

"Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-" is a structurally complex derivative of decanoic acid. Its molecular framework features a 10-oxodecanoic acid backbone modified at the 10-position by an amide linkage to a 4-(acetyloxy)-1-naphthalenyl group. This substitution introduces both aromatic and electron-withdrawing characteristics, distinguishing it from simpler aliphatic or phenyl-substituted analogs.

The 4-(acetyloxy)-1-naphthalenyl substituent likely introduces steric hindrance, which may reduce reaction yields compared to smaller aromatic groups (e.g., phenyl or benzyloxy derivatives) .

Properties

CAS No.

608513-51-5

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

10-[(4-acetyloxynaphthalen-1-yl)amino]-10-oxodecanoic acid

InChI

InChI=1S/C22H27NO5/c1-16(24)28-20-15-14-19(17-10-8-9-11-18(17)20)23-21(25)12-6-4-2-3-5-7-13-22(26)27/h8-11,14-15H,2-7,12-13H2,1H3,(H,23,25)(H,26,27)

InChI Key

CLHUHGGFODFWGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C2=CC=CC=C21)NC(=O)CCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves multiple steps and specific reaction conditionsThe acetyloxy group is typically introduced via acetylation using acetic anhydride . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- undergoes various chemical reactions, including:

Scientific Research Applications

Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the naphthalenyl group and acetyloxy functional group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key differentiator is its 4-(acetyloxy)-1-naphthalenyl substituent. Below is a comparison with structurally related analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo- 4-Acetyloxy-1-naphthalenyl C₂₂H₂₅NO₅ 383.44 g/mol High lipophilicity; potential steric hindrance; unconfirmed biological activity.
10-((4-Hydroxyphenyl)amino)-10-oxodecanoic acid (5d) 4-Hydroxyphenyl C₁₆H₂₃NO₄ 293.36 g/mol Antiproliferative activity; 7% synthesis yield; HPLC purity: 99%.
Methyl 10-((4-(benzyloxy)phenyl)amino)-10-oxodecanoate (10b) 4-Benzyloxyphenyl C₂₄H₃₁NO₄ 397.51 g/mol 72% synthesis yield; intermediate for further reduction or hydrolysis.
10-((6-Aminohexyl)amino)-10-oxodecanoic acid 6-Aminohexyl C₁₆H₃₂N₂O₃ 300.44 g/mol 18% synthesis yield; potential for peptide conjugation or drug delivery.
10-(2,5-Dihydroxyphenyl)-10-oxodecanoic acid 2,5-Dihydroxyphenyl C₁₆H₂₂O₅ 294.35 g/mol Antibacterial activity; m.p. 95–97°C.

Key Observations:

Substituent Effects on Synthesis Yields :

  • Bulky or electron-withdrawing groups (e.g., benzyloxy, acetyloxy-naphthalenyl) may lower yields due to steric hindrance or reduced nucleophilicity. For example, 4-hydroxyphenyl derivatives yield 7% , while benzyloxy analogs achieve 72% .
  • The acetyloxy group’s electron-withdrawing nature could further complicate amide coupling compared to hydroxyl or benzyloxy groups.

Biological Activity: Hydroxyphenyl and dihydroxyphenyl derivatives exhibit antiproliferative or antibacterial activity , suggesting that aromatic substituents enhance bioactivity. The acetyloxy-naphthalenyl group may similarly confer activity, though this requires empirical validation. Aliphatic aminohexyl derivatives (e.g., 10-((6-aminohexyl)amino)-10-oxodecanoic acid) are intermediates for functionalization, highlighting versatility in applications .

Physicochemical Properties :

  • Lipophilicity increases with aromatic substituents: naphthalenyl > benzyloxyphenyl > hydroxyphenyl. This impacts solubility, with acetyloxy-naphthalenyl derivatives likely requiring organic solvents for dissolution .
  • Melting points vary significantly; dihydroxyphenyl derivatives melt at 95–97°C , whereas methyl esters (e.g., 10b) are solids at room temperature .

Research Findings and Implications

  • Synthetic Challenges : The acetyloxy-naphthalenyl group’s steric bulk may necessitate optimized coupling conditions (e.g., higher temperatures or alternative activating agents) to improve yields .
  • Biological Potential: Structural analogs with aromatic groups show promise in anticancer and antimicrobial applications . The target compound’s naphthalenyl moiety could enhance DNA intercalation or enzyme inhibition, but cytotoxicity and selectivity studies are needed.
  • Comparative Reactivity : The acetyloxy group is prone to hydrolysis under basic or enzymatic conditions, which could be leveraged for prodrug designs .

Biological Activity

Decanoic acid, specifically the compound 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-, is a derivative of decanoic acid (C10), a medium-chain fatty acid with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

  • Chemical Name : Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-
  • CAS Number : 608513-51-5
  • Molecular Formula : C22H27NO5
  • Molecular Weight : 385.453 g/mol

Recent studies have indicated that decanoic acid acts as a modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose and lipid metabolism. The compound binds to PPARγ, enhancing its activity without promoting adipogenesis, which is often a side effect of other PPARγ activators like thiazolidinediones (TZDs) .

Key Findings:

  • Binding and Activation : Decanoic acid directly binds to PPARγ, occupying a unique binding site distinct from those of long-chain fatty acids and TZDs .
  • Glucose Regulation : It has been shown to reduce blood glucose levels and improve insulin sensitivity without causing weight gain .

In Vitro Studies

In vitro assays using NIH 3T3-L1 preadipocytes have demonstrated that decanoic acid can modulate adipocyte differentiation. The differentiation assay indicated that treatment with decanoic acid led to significant changes in lipid accumulation compared to controls .

In Vivo Studies

Animal studies conducted on db/db mice revealed that subcutaneous administration of decanoic acid (250 mg/kg body weight) resulted in improved glucose sensitivity and lipid profiles. Blood glucose levels were monitored using glucometers, showing significant reductions over the study period .

Case Studies

  • Diabetes Management : A study highlighted the potential of decanoic acid as a therapeutic agent for type 2 diabetes management due to its ability to enhance PPARγ activity without adverse effects on body weight .
  • Lipid Metabolism : Another case study focused on the impact of decanoic acid on lipid profiles in diabetic mice, showing favorable outcomes in triglyceride and cholesterol levels .

Summary of Biological Activities

ActivityMechanismReference
PPARγ ModulationDirect binding and activation
Glucose Level ReductionEnhances insulin sensitivity
Lipid Profile ImprovementReduces triglycerides and cholesterol

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